

Technical Guide: Physicochemical Properties of 4-(2,2,2-Trifluoroethyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2,2,2-Trifluoroethyl)aniline

Cat. No.: B136691

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-(2,2,2-Trifluoroethyl)aniline**. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering meticulously compiled data, detailed experimental protocols for property determination, and visual representations of relevant synthetic workflows and potential biological mechanisms. The strategic incorporation of the trifluoroethyl group into the aniline scaffold imparts unique characteristics to the molecule, making a thorough understanding of its physicochemical profile essential for its application in medicinal chemistry and materials science.

Core Physical and Chemical Properties

The physical properties of **4-(2,2,2-Trifluoroethyl)aniline** are crucial for its handling, formulation, and application in various experimental settings. The data presented below has been aggregated from various chemical data sources.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₈ H ₈ F ₃ N	-
Molecular Weight	175.15 g/mol	
Melting Point	45-46 °C	[1]
Boiling Point	195.3 ± 40.0 °C (Predicted)	[2]
108–110 °C (at 14 mmHg)	[1]	
Density	1.242 ± 0.06 g/cm ³ (Predicted)	[2]
Physical State	Off-white to light yellow solid (powder)	[2]
pKa	4.18 ± 0.10 (Predicted)	[2]

Note: Predicted values are computationally derived and should be confirmed experimentally for critical applications.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental protocols for measuring the key physical constants of solid organic compounds like **4-(2,2,2-Trifluoroethyl)aniline**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

- Sample Preparation: A small amount of finely powdered, dry **4-(2,2,2-Trifluoroethyl)aniline** is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. A thermometer is inserted into the designated port to monitor the temperature of

the block.

- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
- Purity Assessment: A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound.

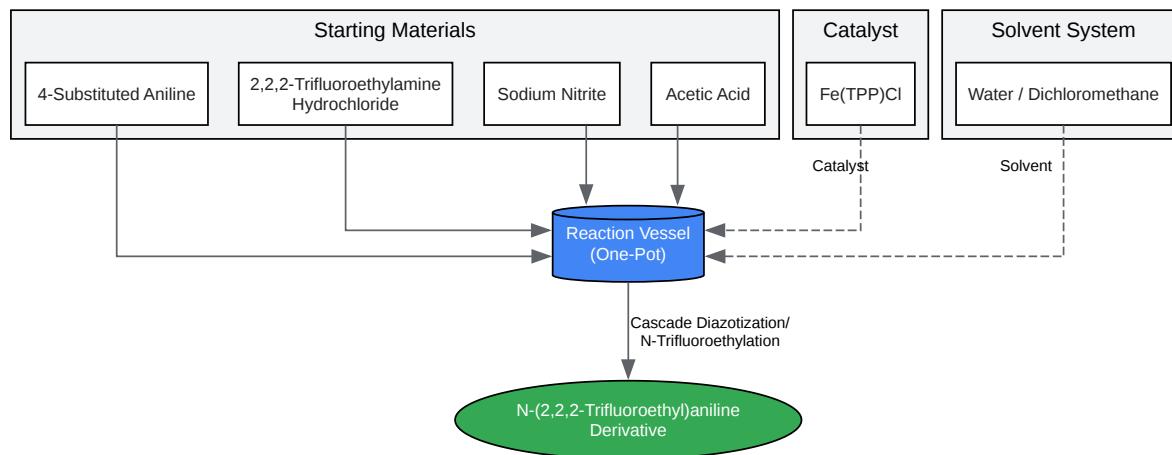
Boiling Point Determination (at Reduced Pressure)

For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.

Methodology: Distillation under Reduced Pressure

- Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask containing the sample, a condenser, a receiving flask, and a connection to a vacuum source. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.
- Heating and Evacuation: The sample is heated gently using a heating mantle. The system is gradually evacuated to the desired pressure (e.g., 14 mmHg), which is monitored with a manometer.
- Distillation: As the liquid boils, the vapor rises, condenses, and collects in the receiving flask. The temperature at which the liquid is steadily distilling is recorded as the boiling point at that specific pressure.
- Pressure Correction: If necessary, the boiling point at atmospheric pressure can be estimated from the reduced pressure data using a nomograph or the Clausius-Clapeyron equation, although this is less accurate than direct measurement if the compound is stable.

Density Determination of a Solid

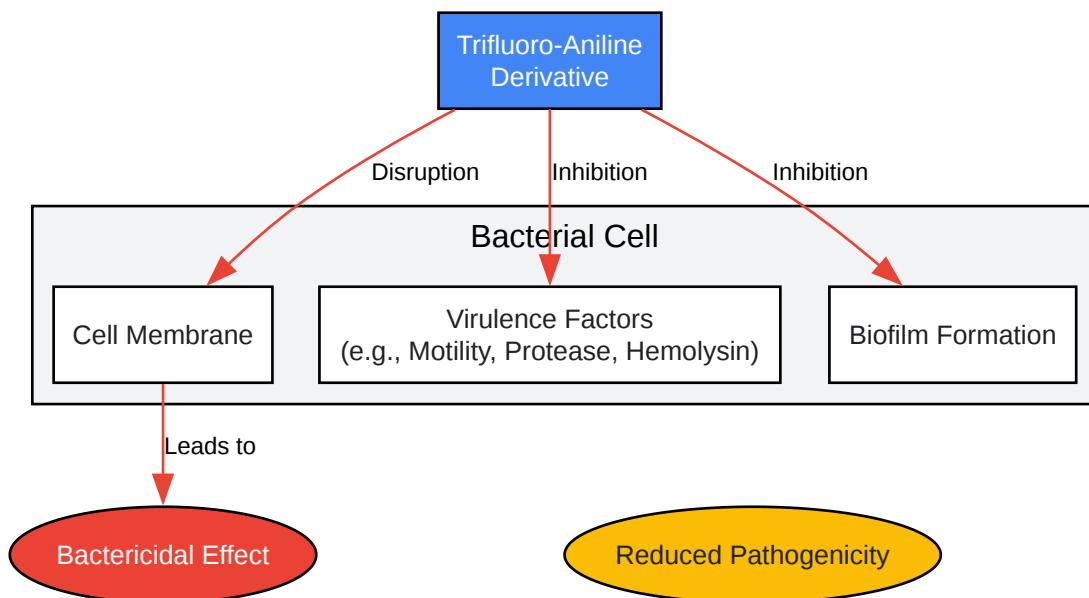

The density of a solid organic compound can be determined using the displacement method.

Methodology: Liquid Displacement

- Mass Measurement: The mass of a sample of **4-(2,2,2-Trifluoroethyl)aniline** is accurately measured using an analytical balance.
- Initial Volume Measurement: A non-reactive liquid in which the compound is insoluble is placed in a graduated cylinder, and the initial volume is recorded.
- Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder.
- Final Volume Measurement: The new volume of the liquid is recorded. The difference between the final and initial volumes represents the volume of the solid sample.
- Calculation: The density is calculated by dividing the mass of the sample by its determined volume.

Synthesis Workflow

The synthesis of N-trifluoroethylated anilines can be achieved through various methods. A general one-pot procedure catalyzed by iron porphyrin offers a versatile route.



[Click to download full resolution via product page](#)

Caption: General workflow for the one-pot synthesis of N-trifluoroethylated anilines.

Potential Biological Activity and Mechanism of Action

While specific signaling pathways for **4-(2,2,2-Trifluoroethyl)aniline** are not extensively documented, research on structurally related trifluoro-anilines has revealed significant antimicrobial and antibiofilm activity, particularly against *Vibrio* species.^{[3][4]} The proposed mechanism of action involves the disruption of bacterial cellular processes.

[Click to download full resolution via product page](#)

Caption: Proposed antimicrobial mechanism of action for trifluoro-aniline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synquestlabs.com [synquestlabs.com]
- 2. 131395-17-0 CAS MSDS (4-(2,2,2-TRIFLUOROETHYL)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-(2,2,2-Trifluoroethyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b136691#physical-properties-of-4-2-2-2-trifluoroethyl-aniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com